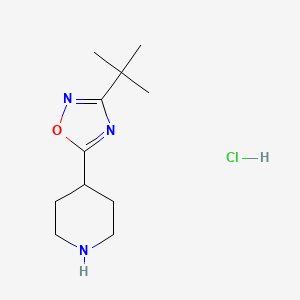

4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Description

4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name |

3-tert-butyl-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(15-14-10)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPQEWUFUQSZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives

The most widely adopted method for 1,2,4-oxadiazole synthesis involves cyclocondensation between amidoximes and carboxylic acid derivatives. Tiemann and Krüger’s classical approach uses amidoximes and acyl chlorides, but modern variants employ activated esters or anhydrides with coupling agents like T3P (propylphosphonic anhydride). For the target compound, tert-butyl-substituted amidoximes react with piperidine-4-carboxylic acid derivatives under basic conditions.

Example Protocol

- Amidoxime Preparation : React tert-butyl nitrile with hydroxylamine to form 3-tert-butylamidoxime.

- Activation : Treat piperidine-4-carboxylic acid with T3P in tetrahydrofuran (THF) to generate the mixed anhydride.

- Cyclization : Combine the amidoxime and activated carboxylic acid at 80°C for 0.5–6 hours, yielding the 1,2,4-oxadiazole-piperidine adduct.

This method achieves excellent yields (87–97%) but requires expensive coupling agents.

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo 1,3-dipolar cycloaddition with nitriles to form 1,2,4-oxadiazoles. However, competing dimerization of nitrile oxides into furoxans often reduces yields. A patent by Bokach et al. utilized platinum(IV) catalysts to suppress side reactions, but poor solubility and cost hindered scalability. For the target compound, this approach is less favorable due to the steric bulk of the tert-butyl group.

Synthesis of Piperidine Hydrochloride Intermediate

Boc Deprotection and Salt Formation

Piperidine hydrochloride is typically prepared via acidolytic cleavage of a tert-butoxycarbonyl (Boc)-protected precursor. A Chinese patent (CN102070513A) outlines the following steps:

- Boc Protection : React 4-piperidone with di-tert-butyl dicarbonate in the presence of triethylamine.

- Hydrogenolysis : Remove benzyl groups using palladium-carbon (10% Pd/C) under hydrogen atmosphere.

- HCl Salt Formation : Treat the free amine with concentrated HCl (1–2 M) to precipitate the hydrochloride salt.

This method achieves 46.5% total recovery with 99% purity, offering a robust route to the piperidine core.

Convergent Approaches for Target Compound Assembly

Direct Coupling of Pre-formed Oxadiazole and Piperidine

A Royal Society of Chemistry protocol demonstrates coupling pre-synthesized oxadiazoles to piperidine esters. For example:

- Esterification : React 5-(chloromethyl)-1,2,4-oxadiazole with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate.

- Hydrolysis and Salt Formation : Cleave the ester with HCl to yield the hydrochloride salt.

This modular approach simplifies purification but requires stoichiometric control to avoid over-alkylation.

Sequential Cyclization and Functionalization

Patent CN104876919A describes a six-step route starting from 4-bromoxynil, involving:

- Addition and Esterification : Form methyl acrylate adducts.

- Oxadiazole Cyclization : Use NaOH/DMSO at room temperature to construct the oxadiazole ring.

- Piperidine Coupling : Perform Suzuki-Miyaura cross-coupling to attach the piperidine moiety.

While innovative, this method’s multi-step nature results in cumulative yield losses (35–93% per step).

Optimization and Challenges in Reaction Conditions

Solvent and Catalyst Selection

Steric Hindrance

The tert-butyl group at the oxadiazole 3-position impedes cycloaddition and coupling reactions, necessitating elevated temperatures or prolonged reaction times.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

-

Reduction: : Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives with varied properties.

-

Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Research has demonstrated that derivatives of oxadiazole and piperidine exhibit significant biological activities, including:

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, compounds synthesized with oxadiazole exhibited moderate to strong antibacterial activity, indicating their potential use in treating infections .

2. Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory effects. Specific derivatives have been shown to inhibit acetylcholinesterase and urease enzymes effectively. This property suggests potential applications in treating conditions like Alzheimer's disease and managing urea levels in patients with renal issues .

3. Anticancer Properties

Research indicates that oxadiazole-containing compounds exhibit anticancer activity. The mechanism often involves inducing apoptosis in cancer cells or inhibiting specific pathways essential for tumor growth. For example, certain derivatives have been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

- 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine

Uniqueness

4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, such as enhanced stability or altered interaction with biological targets.

Biological Activity

4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structural features, including the oxadiazole moiety and tert-butyl group, contribute to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-tert-butyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |

| Molecular Formula | C₁₂H₁₈ClN₃O |

| Molecular Weight | 241.75 g/mol |

| CAS Number | 1526439-02-0 |

The biological activity of this compound is attributed to its interaction with various molecular targets. The oxadiazole moiety allows for hydrogen bonding and π-π interactions with proteins, which can lead to enzyme inhibition or disruption of protein-protein interactions. Additionally, the piperidine ring enhances the binding affinity and selectivity for these targets.

Anticancer Activity

Research indicates that derivatives of oxadiazole show significant anticancer properties. For instance, compounds similar to 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)piperidine have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC₅₀ values in the micromolar range .

In a study examining the biological activity of oxadiazole derivatives, certain compounds exhibited greater cytotoxicity than doxorubicin against human leukemia cell lines . This suggests that this compound may also possess similar or enhanced anticancer properties.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties as well. Certain oxadiazole derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis . The metabolic stability and bioavailability of these compounds further enhance their therapeutic potential.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds with similar structural features to 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)piperidine exhibited IC₅₀ values ranging from 0.65 to 2.41 µM against MCF-7 cells. Flow cytometry analysis confirmed that these compounds induced apoptosis in a dose-dependent manner .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, several oxadiazole derivatives were tested against resistant strains of Mycobacterium tuberculosis. The findings revealed that some derivatives had significant activity against monoresistant strains with promising pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. How can the synthesis of 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride be optimized for reproducibility?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, and stoichiometry. Fractional factorial designs can reduce the number of trials while identifying critical factors affecting yield and purity . For example, a central composite design (CCD) can model nonlinear relationships between variables, as demonstrated in similar heterocyclic syntheses . Monitor intermediates via HPLC or NMR to ensure reaction progression aligns with computational predictions .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- 1H/13C NMR to confirm the piperidine ring substitution pattern and oxadiazole tert-butyl group integration .

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Ion chromatography to quantify chloride counterion content, ensuring stoichiometric consistency .

- DSC/TGA to assess thermal stability and hygroscopicity, critical for storage conditions .

Q. How should researchers address inconsistencies in solubility data across different solvent systems?

- Methodological Answer : Perform systematic solubility screens using the Hildebrand solubility parameter framework. Test polar aprotic (e.g., DMF, DMSO), protic (e.g., MeOH, H2O), and nonpolar solvents (e.g., toluene). Compare results with computational predictions (e.g., COSMO-RS) to resolve discrepancies. Document solvent purity and temperature rigorously, as impurities can drastically alter solubility profiles .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel reaction pathways?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and activation energies for reactions involving the oxadiazole ring or piperidine nitrogen. Pair this with reaction path network analysis (e.g., GRRM software) to identify low-energy pathways for functionalization or degradation . Validate predictions via small-scale exploratory reactions monitored by in-situ IR spectroscopy .

Q. How can researchers design assays to evaluate this compound’s biological activity against enzyme targets?

- Methodological Answer : For enzyme inhibition studies:

- Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to targets like kinases or GPCRs.

- Conduct docking simulations (AutoDock Vina) to prioritize target enzymes based on oxadiazole-piperidine pharmacophore compatibility .

- Validate hits with cell-based assays (e.g., luciferase reporters for receptor activation) and include negative controls (e.g., piperidine derivatives lacking the oxadiazole moiety) to isolate structure-activity relationships .

Q. What methodologies are effective in resolving contradictory data on the compound’s stability under acidic conditions?

- Methodological Answer : Implement accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to track degradation products. Compare degradation kinetics in buffered solutions (pH 1–7) using Arrhenius modeling to extrapolate shelf-life. Cross-reference with computational hydrolysis mechanisms (e.g., protonation sites predicted via pKa calculations) to rationalize labile bonds .

Cross-Cutting Methodological Considerations

- Safety and Handling : Follow protocols for hygroscopic hydrochloride salts, including inert-atmosphere storage (argon) and desiccant-containing vials . For toxicity screening, prioritize Ames tests and HEK293 cytotoxicity assays before in vivo studies .

- Data Validation : Apply multivariate analysis (e.g., PCA) to reconcile conflicting results from orthogonal techniques (e.g., NMR vs. XRD crystallinity data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.